molecular formula C11H18N2O2 B8545324 4-(4-Methyl-3-oxo-piperazin-1-yl)-cyclohexan-1-one

4-(4-Methyl-3-oxo-piperazin-1-yl)-cyclohexan-1-one

Cat. No.: B8545324
M. Wt: 210.27 g/mol
InChI Key: VSEIKNLNWMQWBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methyl-3-oxo-piperazin-1-yl)-cyclohexan-1-one is a useful research compound. Its molecular formula is C11H18N2O2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

1-methyl-4-(4-oxocyclohexyl)piperazin-2-one

InChI

InChI=1S/C11H18N2O2/c1-12-6-7-13(8-11(12)15)9-2-4-10(14)5-3-9/h9H,2-8H2,1H3

InChI Key

VSEIKNLNWMQWBG-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1=O)C2CCC(=O)CC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CN1CCN(C2CCC3(CC2)OCCO3)CC1=O
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Synthesis routes and methods II

Procedure details

2.3 g 8-(4-methyl-3-oxo-piperazin-1-yl)-1,4-dioxa-spiro[4,5]decane are stirred in 20 ml of 4M HCl for 48 hours at ambient temperature, for 7 hours at 50° C. and for two hours at 70° C. The mixture is made alkaline with 4M sodium hydroxide solution and extracted five times with 40 ml dichloromethane. The organic phase is evaporated down and the product is purified by column chromatography.
Name
8-(4-methyl-3-oxo-piperazin-1-yl)-1,4-dioxa-spiro[4,5]decane
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2.3 g
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20 mL
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Synthesis routes and methods III

Procedure details

0.55 ml dimethylsulphoxide in 2 ml dichloromethane are added dropwise to 0.46 ml oxalyl chloride in 10 ml dichloromethane within two minutes at −60° C. After 5 minutes 1.0 g (trans)-1-hydroxy-4-(4-methyl-3-oxo-piperazin-1-yl)-cyclohexane in 8 ml dichloromethane are added within 5 min. After 20 minutes 3.3 ml triethylamine are added and the mixture is stirred for 70 minutes at ambient temperature. 15 ml of water are added and the mixture is extracted with dichloromethane. After evaporation of the solvent the residue contains the product.
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0.55 mL
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0.46 mL
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2 mL
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10 mL
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1 g
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8 mL
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3.3 mL
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15 mL
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